![molecular formula C24H25N5O2S B11015810 N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11015810.png)
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1S,2S)-2-METHYL-1-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BUTYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1S,2S)-2-METHYL-1-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BUTYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” typically involves multi-step organic reactions. The process may include:
- Formation of the benzothiazole core through cyclization reactions.
- Introduction of the pyrrole moiety via substitution reactions.
- Coupling of the pyridylmethyl group using amide bond formation techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or benzothiazole rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
“N-((1S,2S)-2-METHYL-1-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BUTYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Possible applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, proteases, or other critical proteins.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Other compounds with the benzothiazole core, such as 2-aminobenzothiazole.
Pyrrole-Containing Compounds: Molecules like pyrrole-2-carboxylic acid.
Pyridylmethyl Derivatives: Compounds such as 2-pyridylmethylamine.
Uniqueness
The uniqueness of “N-((1S,2S)-2-METHYL-1-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BUTYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C24H25N5O2S |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C24H25N5O2S/c1-3-16(2)21(23(31)26-15-18-8-4-5-11-25-18)28-22(30)17-9-10-19-20(14-17)32-24(27-19)29-12-6-7-13-29/h4-14,16,21H,3,15H2,1-2H3,(H,26,31)(H,28,30)/t16-,21-/m0/s1 |
InChI Key |
QXRIMOQDJPEFPI-KKSFZXQISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[2-(4-sulfamoylphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11015727.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11015728.png)
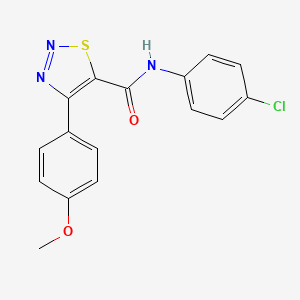
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one](/img/structure/B11015735.png)
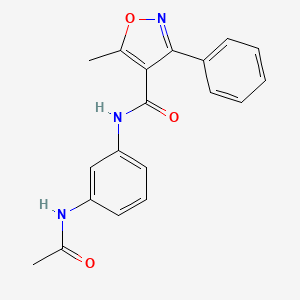
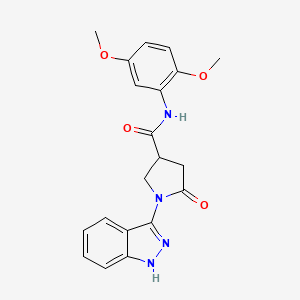
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015759.png)
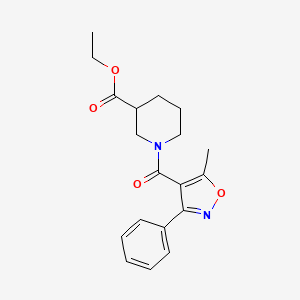
![Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015768.png)
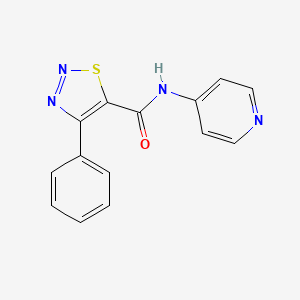
![3-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11015785.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015793.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015799.png)
![1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11015801.png)
